Benzene-1,2,4,5-tetraamine tetrahydrobromide
Overview
Description
Benzene-1,2,4,5-tetraamine tetrahydrobromide is a chemical compound with the molecular formula C6H10N4·4HBr. It is a derivative of benzene, where four hydrogen atoms are replaced by amino groups (-NH2) at the 1, 2, 4, and 5 positions, and it is stabilized by four hydrobromide (HBr) molecules. This compound is known for its applications in various fields, including chemistry, biology, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzene-1,2,4,5-tetraamine tetrahydrobromide typically involves the reduction of nitrobenzene derivatives. One common method is the reduction of 1,2,4,5-tetranitrobenzene using a reducing agent such as tin (Sn) in the presence of hydrochloric acid (HCl) to yield Benzene-1,2,4,5-tetraamine. This intermediate is then treated with hydrobromic acid (HBr) to form the tetrahydrobromide salt .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves stringent control of reaction conditions, such as temperature, pressure, and pH, to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: Benzene-1,2,4,5-tetraamine tetrahydrobromide undergoes various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form nitroso or nitro derivatives.
Reduction: Further reduction can lead to the formation of more reduced amine derivatives.
Substitution: The amino groups can participate in substitution reactions, such as acylation or alkylation, to form amides or alkylamines.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as tin (Sn) and hydrochloric acid (HCl) are commonly used.
Substitution: Acyl chlorides or alkyl halides are used in the presence of a base like pyridine or triethylamine.
Major Products:
Oxidation: Nitrobenzene derivatives.
Reduction: More reduced amine derivatives.
Substitution: Amides or alkylamines.
Scientific Research Applications
Benzene-1,2,4,5-tetraamine tetrahydrobromide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of Benzene-1,2,4,5-tetraamine tetrahydrobromide involves its interaction with molecular targets through its amino groups. These interactions can lead to the formation of stable complexes with metal ions or other molecules. The pathways involved include:
Comparison with Similar Compounds
Benzene-1,2,4,5-tetraamine tetrahydrochloride: Similar structure but stabilized by hydrochloride (HCl) instead of hydrobromide (HBr).
1,2,4,5-Tetraaminobenzene: The base compound without the hydrobromide stabilization.
Uniqueness: Benzene-1,2,4,5-tetraamine tetrahydrobromide is unique due to its stabilization by hydrobromide, which can influence its reactivity and solubility compared to its hydrochloride counterpart. This makes it particularly useful in specific applications where these properties are advantageous .
Properties
IUPAC Name |
benzene-1,2,4,5-tetramine;tetrahydrobromide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N4.4BrH/c7-3-1-4(8)6(10)2-5(3)9;;;;/h1-2H,7-10H2;4*1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NBTIKSMCYOUYTP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1N)N)N)N.Br.Br.Br.Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14Br4N4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.82 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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